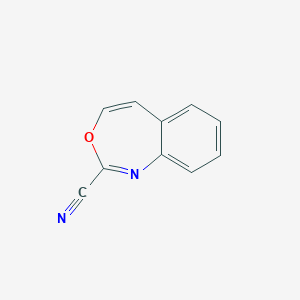

3,1-Benzoxazepine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18457-80-2 |

|---|---|

Molecular Formula |

C10H6N2O |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3,1-benzoxazepine-2-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-7-10-12-9-4-2-1-3-8(9)5-6-13-10/h1-6H |

InChI Key |

UCCKBAPZOKCNRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=COC(=N2)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C=COC(=N2)C#N |

Synonyms |

3,1-Benzoxazepine-2-carbonitrile |

Origin of Product |

United States |

Contextual Significance of Benzoxazepine Scaffolds in Heterocyclic Chemistry

Benzoxazepine scaffolds, which are bicyclic structures containing a benzene (B151609) ring fused to an oxazepine ring, represent a significant class of heterocyclic compounds. nih.gov These scaffolds are considered "privileged pharmacophores" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govfrontiersin.org The incorporation of both nitrogen and oxygen atoms within a seven-membered ring fused to a benzene ring imparts a unique three-dimensional butterfly shape, which can be advantageous for receptor-ligand interactions. frontiersin.org

The inherent structural features of benzoxazepines, such as the presence of a seven-membered heterocyclic ring system and a fused aromatic group, contribute to their diverse biological activities. frontiersin.org For instance, certain benzoxazepine derivatives have been investigated for their potential as anticancer agents. nih.gov The versatility of the benzoxazepine scaffold allows for various structural modifications, enabling the synthesis of extensive compound libraries for screening and drug discovery programs. frontiersin.org

Overview of Seven Membered Nitrogen and Oxygen Containing Benzo Fused Heterocyclic Systems

Seven-membered heterocyclic compounds, particularly those containing nitrogen and oxygen atoms and fused to a benzene (B151609) ring, are a cornerstone of modern medicinal chemistry. researchgate.netresearchgate.net This class of compounds, which includes isomers like 1,3-, 1,4-, and 1,5-benzoxazepines, exhibits a broad spectrum of biological activities. researchgate.netmdpi.com The presence of both nitrogen and oxygen heteroatoms in the seven-membered ring contributes to the diverse chemical properties and biological functions of these molecules. researchgate.net

Benzo-fused heterocycles are prevalent in many natural products and have been the focus of extensive synthetic efforts. rsc.orgcore.ac.uk The development of efficient synthetic methods, such as tandem isomerization and ring-closing metathesis, has provided access to a variety of these complex ring systems. core.ac.ukorganic-chemistry.org These strategies have enabled the synthesis of five-, six-, seven-, and eight-membered oxygen- and nitrogen-containing benzo-fused rings. rsc.orgcore.ac.uk

Historical Development of Synthetic Approaches to Benzoxazepine Derivatives in Academic Literature

The synthesis of benzoxazepine derivatives has evolved significantly over the years, with researchers developing various methodologies to construct this important heterocyclic scaffold. Early methods often involved multi-step sequences, while more recent approaches focus on efficiency and sustainability.

A notable method for the synthesis of frontiersin.orgresearchgate.net-benzoxazepine derivatives involves the reaction of C-allylanilines with isocyanates. researchgate.netevitachem.com This approach allows for the formation of the benzoxazepine ring system without the need to isolate intermediates. researchgate.net Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields in the preparation of these compounds. evitachem.com

More recently, one-pot multicomponent reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures, including benzoxazepines. nih.gov These methods offer high atom economy and minimize purification steps, providing a more sustainable alternative to traditional multi-step syntheses. nih.gov For example, a biochemo multienzyme cascade reaction has been utilized for the one-pot synthesis of tricyclic benzoxazepine derivatives. nih.gov

The development of novel catalytic systems has also played a crucial role in advancing the synthesis of benzoxazepines. For instance, palladium-catalyzed reactions have been effectively used in the formation of these seven-membered rings. organic-chemistry.org

Current Research Trajectories and Academic Focus on 3,1 Benzoxazepine 2 Carbonitrile

Classical and Contemporary Approaches to Benzoxazepine Ring Formation

The construction of the benzoxazepine core can be achieved through a variety of classical and modern synthetic routes. These methods often involve the formation of key precursor molecules followed by cyclization, or in some cases, rearrangement of existing ring systems.

Condensation Reactions for Benzoxazepine Precursors

Condensation reactions are fundamental to the synthesis of many heterocyclic compounds, including benzoxazepines. These reactions typically involve the formation of a key bond, often a C-N or C-O bond, from two or more simpler molecules. For instance, the condensation of 2-aminophenols with suitable carbonyl compounds can lead to precursors for benzoxazepine synthesis. nih.gov Similarly, the reaction of 2-aminothiophenols with carbonyl compounds is a well-established route to benzothiazoles, a strategy that shares mechanistic principles with potential benzoxazepine syntheses. nih.gov

The acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) has been studied in-depth, leading to a variety of products and demonstrating the complexity of such reactions. google.com While not directly yielding a benzoxazepine, this type of reaction highlights the potential for forming key intermediates that could be cyclized to the desired seven-membered ring. A notable example in a related class is the benzoin (B196080) condensation, a coupling reaction between two aldehydes to form an α-hydroxyketone, which showcases the generation of complex functionalities through condensation. prepchem.comchemrxiv.org

A general approach to benzoxazepine derivatives involves the condensation of 2-aryloxyethylamines with 2-formylbenzoic acid. researchgate.net This method, while effective, often suffers from limitations in efficiency and substrate scope.

Table 1: Examples of Condensation Reactions for Heterocycle Precursors

| Reactants | Product Type | Key Features |

| 2-Aminophenols and Carbonyl Compounds | Benzoxazole/Benzoxazepine Precursors | Formation of Schiff bases or related intermediates. nih.gov |

| 2-Aminothiophenols and Aldehydes | 2-Substituted Benzothiazoles | Formation of an imine thiophenol intermediate followed by cyclization. nih.gov |

| Benzamide and Glyoxal | Various condensation products | Demonstrates the reactivity of amides and dicarbonyl compounds under acidic conditions. google.com |

| 2-Aryloxyethylamines and 2-Formylbenzoic Acid | Benzoxazepine derivatives | A classical approach to the benzoxazepine core. researchgate.net |

Intramolecular Cyclization Pathways to Benzoxazepine Systems

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including the seven-membered ring of benzoxazepines. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.

One approach involves the Knoevenagel condensation followed by a cyclization cascade. For instance, the reaction of N-aryl-1,4-benzoxazepine derivatives with active methylene (B1212753) compounds can lead to complex fused systems through a nih.govnih.gov-hydride shift and subsequent diastereoselective 6-endo cyclization. neu.edu.tr Another strategy involves the intramolecular ring opening of strained rings, such as the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid to afford enantioenriched 1,4-benzoxazepines. google.com

Tandem reactions that combine C-N coupling and C-H carbonylation have been developed for the synthesis of benzo-1,4-oxazepine derivatives from various anilines and allyl halides under a carbon monoxide atmosphere. researchgate.net Furthermore, a novel method for synthesizing 1,3,4-benzotriazepine derivatives proceeds through 3,1-benzoxazine-2-carbonitrile intermediates, which are reacted with 1,2-dimethylhydrazine (B38074). This suggests that 3,1-benzoxazine-2-carbonitriles are viable precursors that could potentially be transformed into 3,1-benzoxazepine-2-carbonitriles through different reaction pathways.

Ring Rearrangement Strategies for Benzoxazepine Synthesis

Ring rearrangement reactions offer an alternative and often elegant route to benzoxazepine scaffolds. These transformations can involve the expansion or contraction of an existing ring to form the desired seven-membered heterocycle. A known method for preparing 1,3-benzoxazepines is the photoisomerization of isoquinoline (B145761) N-oxides. Additionally, the thermal rearrangement of 2-azido-2H-chromenes can yield 1,3-benzoxazepine derivatives.

The synthesis of benzoazepine analogues has been achieved through the rearrangement of ortho-arylmethylbenzyl azide (B81097) derivatives. While this example leads to a carbocyclic analogue, the principle of azide-mediated rearrangement could potentially be applied to oxygen-containing systems. Another relevant strategy is the Beckmann or Schmidt ring expansion of 1-tetralone (B52770) derivatives, which is a common method for accessing 1-benzazepine derivatives.

Multi-Component Reaction (MCR) Strategies for Complex Benzoxazepine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular complexity. These reactions are particularly well-suited for the construction of diverse libraries of heterocyclic compounds, including benzoxazepines.

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (I-MCRs) are among the most versatile and widely used MCRs in organic synthesis. The Ugi and Passerini reactions are cornerstone I-MCRs that have been employed to create a vast array of complex molecules.

A notable application is the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives through an I-MCR of isocyanides, gem-diactivated olefins, and cyclic imines like dibenzoxazepine. nih.govnih.gov This reaction proceeds under solvent- and catalyst-free conditions, highlighting its green credentials. nih.govnih.gov The mechanism involves the initial reaction of the isocyanide with the gem-diactivated olefin to form a zwitterionic intermediate, which then reacts with the cyclic imine. nih.govnih.gov

Furthermore, novel oxazepine-quinazolinone bis-heterocyclic scaffolds have been synthesized via a one-pot, three-component Ugi-type reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and various isocyanides. This reaction proceeds efficiently in ethanol (B145695) without the need for a catalyst. Another innovative one-pot multicomponent reaction involves 2-aminophenols, Meldrum's acid, and isocyanides to produce tetrahydrobenzo[b] nih.govoxazepine derivatives.

Table 2: Examples of Isocyanide-Based Multicomponent Reactions for Benzoxazepine Analogs

| Reaction Type | Reactants | Product | Key Features |

| Ugi-type Reaction | Isocyanides, gem-diactivated olefins, cyclic imines | Pyrrole-fused dibenzoxazepines | Solvent- and catalyst-free conditions. nih.govnih.gov |

| Ugi-type Reaction | 2-(2-Formylphenoxy)acetic acid, 2-aminobenzamide, isocyanides | Oxazepine-quinazolinone bis-heterocycles | One-pot, catalyst-free synthesis. |

| MCR | 2-Aminophenols, Meldrum's acid, isocyanides | Tetrahydrobenzo[b] nih.govoxazepines | Good to excellent yields at ambient temperature. |

One-Pot Synthetic Protocols

One-pot syntheses, which may or may not be true MCRs, offer significant advantages in terms of efficiency, resource utilization, and waste reduction by avoiding the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of benzoxazepine and related heterocyclic systems.

A one-step build/couple/pair strategy has been described for the synthesis of diversely functionalized benzoxazepine scaffolds. This methodology combines condensation, Mannich, oxidation, and aza-Michael addition reactions in a single pot, utilizing functionalized anilines and aldehydes. Scandium triflate was found to be an effective promoter for the construction of the benzoxazepine scaffolds.

Another example is the copper-catalyzed one-pot synthesis of 2H-1,3-benzoxazines from ketones using an imino-pyridine directing group. This protocol involves a directed sp2 hydroxylation followed by an oxidative intramolecular C-O bond formation. While this leads to a six-membered ring, the principles of directed C-H functionalization and oxidative cyclization are highly relevant to the synthesis of larger heterocyclic rings.

A biochemo-multienzyme cascade reaction using lipase (B570770) and tyrosinase has been employed for the one-pot synthesis of tricyclic benzoxazepine derivatives. This green and sustainable method involves tyrosinase-mediated ortho-hydroxylation followed by a 1,6-Michael addition and tandem intramolecular ring closure.

Catalytic and Mechanistic Aspects in Benzoxazepine Synthesis

The construction of the 3,1-benzoxazepine ring system relies on strategic bond-forming reactions, often facilitated by catalytic processes. These methods are crucial for achieving efficiency, selectivity, and functional group tolerance. The following sections detail key catalytic and mechanistic approaches relevant to the synthesis of this heterocyclic scaffold and its analogues.

Base-mediated or base-promoted cyclization is a cornerstone of heterocyclic synthesis. rsc.org This strategy typically involves an intramolecular nucleophilic attack facilitated by a base to construct the ring system. In the context of benzoxazepine synthesis, bases such as sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) are commonly employed to deprotonate a nucleophilic group (an alcohol or amine), which then attacks an electrophilic center to forge the heterocyclic ring. nih.gov

For instance, the synthesis of benzimidazole-fused 1,4-benzoxazepines has been achieved through a tandem sequence where a potassium carbonate-mediated intermolecular ring-opening of an epoxide is followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction, with sodium hydride used to induce the final cyclization. nih.gov While specific examples detailing the base-mediated cyclization for the this compound core are not extensively documented in current literature, the fundamental principles of using strong, non-nucleophilic bases like NaH or milder carbonate bases remain applicable for potential synthetic routes involving suitable precursors. The choice of base is critical and can influence reaction pathways and yields. rsc.orgresearchgate.net

Transition metal catalysis offers powerful and versatile tools for constructing complex molecular architectures, including N,O-heterocycles. acs.orgrsc.org Catalysts based on palladium (Pd), copper (Cu), and rhodium (Rh) have been instrumental in developing novel cyclization strategies. nih.govnih.gov

An efficient rhodium-catalyzed synthesis of dihydro-3,1-benzoxazine derivatives, a six-membered analogue of the target system, has been developed from aniline-derived 1,3-amino alcohols. nih.govacs.org This reaction proceeds via the generation of azavinyl carbenes from N-sulfonyl-1,2,3-triazoles, demonstrating a unique reactivity pathway for accessing the 3,1-isomeric structure. nih.gov

Furthermore, Pd- and Cu-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones provides access to tetra-substituted 3,1-benzoxazines. nih.govnih.gov In this process, the decarboxylation of the benzoxazinone (B8607429) precursor generates an amide oxygen nucleophile. This nucleophile then performs a selective internal attack on a Pd-π-allyl or Cu-allenylidene zwitterionic intermediate, which is formed in the catalytic cycle, to yield the final 3,1-benzoxazine product. nih.gov These methods highlight the potential of transition metal catalysis to control regioselectivity and construct complex heterocyclic frameworks under relatively mild conditions.

Table 1: Examples of Transition Metal-Catalyzed Syntheses for 3,1-Benzoxazine Analogues

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(II) acetate | Aniline-derived 1,3-amino alcohols, N-sulfonyl-1,2,3-triazole | Dihydro-3,1-benzoxazines | Involves azavinyl carbene intermediate. | nih.govacs.org |

| Pd(PPh₃)₄ or CuI | N-Benzoyl 4-vinyl/4-ethynyl benzoxazinones | Tetra-substituted 3,1-benzoxazines | Decarboxylative intramolecular cyclization. | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, renowned for its ability to dramatically reduce reaction times, improve yields, and promote greener chemical processes. nih.govresearchgate.net The technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently through dipolar polarization and ionic conduction mechanisms, often leading to outcomes superior to those of conventional heating methods. scirp.org

The application of MAOS has been successfully demonstrated in the synthesis of various heterocyclic systems, including those related to 3,1-benzoxazepine. A notable example is a general protocol for synthesizing 3,1-benzoxazin-2-ones from 3-hydroxyoxindoles, where microwave irradiation was found to significantly accelerate the reaction rates compared to traditional heating. uaeh.edu.mx Similarly, the synthesis of 1,3-oxazepine derivatives from Schiff's bases and maleic anhydride (B1165640) has been effectively conducted using microwave irradiation, completing the reaction in minutes. scirp.org

The advantages of MAOS are not limited to reaction speed. In many cases, it leads to higher product purity and easier work-up procedures. For instance, a microwave-assisted, one-pot protocol for synthesizing benzothiadiazin-3-one-1,1-dioxides was developed that combined a copper-catalyzed N-arylation with a subsequent cyclization, showcasing the power of this technology for rapid library synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Hydrazone (Oxazepine Precursor) | Microwave (80 W) | 3 min | ~90% | scirp.org |

| Synthesis of 1,5-Benzodiazepine | Conventional | 6-10 h | 80-92% | researchgate.net |

| Synthesis of 1,5-Benzodiazepine | Microwave | 3-5 min | 85-96% | researchgate.net |

| Ugi/IAAC for Triazolobenzodiazepinone | Microwave | - | Moderate to excellent | nih.gov |

Synthetic Routes to Substituted this compound Derivatives

While the chemical literature contains diverse methods for synthesizing various benzoxazepine isomers, particularly the 1,4- and 1,5-benzoxazepines, specific routes to the 3,1-benzoxazepine core are less common. However, a novel method has been described for the synthesis of rsc.orguaeh.edu.mx-benzoxazepine derivatives from the reaction of C-allylanilines with isocyanates. rsc.org This approach provides a direct entry to the 3,1-benzoxazepine skeleton in moderate to good yields without the need for isolating intermediates. The reaction likely proceeds through the formation of an allyl urea (B33335) intermediate, followed by an intramolecular cyclization event to form the seven-membered ring.

Despite the existence of this and other synthetic strategies for analogous ring systems, documented methods for the direct synthesis of This compound are not prominently featured in the surveyed scientific literature. The introduction of a carbonitrile group at the C2 position would likely require a multi-step sequence, possibly involving the cyclization of a precursor already containing the nitrile moiety or a post-cyclization functionalization of the 3,1-benzoxazepine ring. Further research is needed to develop and document explicit synthetic pathways to this specific derivative.

Ring Rearrangements and Transformations of the Benzoxazepine Nucleus

The benzoxazepine core is susceptible to various rearrangements and transformations, leading to the formation of diverse heterocyclic structures. While specific studies on the this compound nucleus are limited, related benzoxazepine isomers provide insight into potential reaction pathways.

For instance, domino Knoevenagel- researchgate.netresearchgate.net-hydride shift-cyclization reactions of N-aryl-1,4-benzoxazepine derivatives have been shown to yield complex quinolino[1,2-d] researchgate.netlibretexts.orgbenzoxazepine scaffolds. mdpi.com This transformation involves the activation of a C(sp³)–H bond of the tertiary amine moiety, followed by a regioselective and diastereoselective 6-endo cyclization. mdpi.com In contrast, regioisomeric N-aryl-1,5-benzoxazepine derivatives, under similar conditions, can undergo a Knoevenagel condensation followed by an electrophilic aromatic substitution (SEAr) reaction, resulting in condensed acridane derivatives. mdpi.com These studies highlight how the positioning of the heteroatoms within the oxazepine ring dramatically influences the rearrangement pathways.

Other potential transformations include ring-opening reactions. For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds, which also feature a seven-membered ring, can undergo ring opening of the strained four-membered ring upon treatment with various nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). mdpi.com This suggests that the 3,1-benzoxazepine ring could potentially be opened under specific conditions, providing a route to other functionalized aromatic compounds.

Rearrangements such as the Wolff rearrangement have been utilized for ring expansion to create seven-membered rings, while the benzilic acid rearrangement converts 1,2-dicarbonyl compounds into α-hydroxy-carboxylic acids, involving the migration of an aryl group. libretexts.org Although not directly applied to this compound, these classical rearrangements represent potential, albeit underexplored, avenues for transforming the core structure.

Nucleophilic and Electrophilic Reactivity Profiles of the Benzoxazepine Core

The reactivity of this compound is dictated by the interplay of its constituent parts: the electron-rich benzene (B151609) ring, the seven-membered heterocycle containing both an oxygen and a nitrogen atom, and the electrophilic nitrile group.

The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is fundamental to the functionalization of the 2-position of the benzoxazepine ring.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a primary amide and subsequently a carboxylic acid. libretexts.orgopenstax.org

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack of water. chemistrysteps.com

Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction proceeds through the nucleophilic addition of hydride ions. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an imine anion intermediate, which upon aqueous workup, yields a ketone. chemistrysteps.com This provides a powerful method for introducing new carbon-carbon bonds at the 2-position.

| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | Nucleophilic addition of water or hydroxide to the nitrile carbon. libretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Nucleophilic addition of hydride to the nitrile carbon. openstax.org |

| Addition of Organometallics | R-MgX or R-Li, then H₃O⁺ | Ketone | Nucleophilic addition of a carbanion to the nitrile carbon. chemistrysteps.com |

Functionalization of the benzoxazepine heterocycle itself, beyond the nitrile group, can be envisioned through several strategies. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution (SEAr), with the position of substitution directed by the activating, ortho-, para-directing amino ether-like portion of the heterocyclic ring.

The nitrogen atom within the ring, depending on its substitution, could potentially be alkylated or acylated. Furthermore, modern cross-coupling methodologies could be employed. For instance, if a halogen atom were present on the aromatic ring, palladium-catalyzed cross-coupling reactions could be used to introduce a wide variety of substituents.

Should the this compound core bear other substituents (pendant groups), these can be chemically modified. For example, an ester group on the aromatic ring could be hydrolyzed to a carboxylic acid, which could then be converted into an amide or other derivatives. An aldehyde or ketone could be reduced to an alcohol or subjected to reductive amination. The specific transformations possible would depend entirely on the nature of the pendant group and its compatibility with the benzoxazepine nucleus.

Elucidation of Reaction Mechanisms in Benzoxazepine Chemistry

Understanding the mechanisms by which the benzoxazepine ring is formed is crucial for developing new synthetic routes and predicting reactivity.

Several mechanistic pathways have been proposed for the formation of benzoxazepine and related heterocyclic systems. While a specific mechanism for this compound is not detailed in the literature, analogous cyclization reactions provide plausible models.

One potential route involves the reaction of C-allylanilines with isocyanates. evitachem.com This would likely proceed through the formation of a urea intermediate, followed by an intramolecular cyclization event, possibly acid-catalyzed, to form the seven-membered ring.

Another approach involves a one-pot build/couple/pair strategy using functionalized anilines and aldehydes. libretexts.org This methodology features a cascade of condensation, Mannich, oxidation, and aza-Michael addition reactions. libretexts.org

Enzyme-mediated pathways have also been explored. A biochemo-multienzyme cascade using lipase and tyrosinase can synthesize tricyclic benzoxazepine derivatives through tyrosinase-mediated ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and subsequent tandem intramolecular ring closure. researchgate.netnih.gov

Domino reactions provide another mechanistic avenue. The reaction of N-aryl-1,4-benzoxazepine derivatives with 1,3-dicarbonyl compounds can proceed via a Knoevenagel condensation, which creates an intermediate poised for a researchgate.netresearchgate.net-hydride shift from the benzylic position of the amine to the exocyclic double bond. mdpi.com This generates a zwitterionic intermediate that undergoes a final intramolecular cyclization. mdpi.com The regiochemical outcome of such reactions is highly dependent on the initial placement of the heteroatoms in the benzoxazepine ring. mdpi.com

| Proposed Pathway | Key Intermediates/Steps | Reference/Analogy |

|---|---|---|

| From C-allylanilines | Urea intermediate, intramolecular cyclization | Synthesis of 3,1-benzoxazepines. evitachem.com |

| Multi-component Cascade | Condensation, Mannich, oxidation, aza-Michael addition | One-pot synthesis of diverse benzoxazepines. libretexts.org |

| Enzymatic Cascade | ortho-Hydroxylation, 1,6-Michael addition, tandem cyclization | Synthesis of tricyclic benzoxazepines. researchgate.netnih.gov |

| Domino Knoevenagel- researchgate.netresearchgate.net-Hydride Shift | Knoevenagel intermediate, zwitterionic species | Synthesis of fused 1,4-benzoxazepines. mdpi.com |

| Domino Knoevenagel-SEAr | Knoevenagel intermediate, benzylic carbocation | Synthesis of acridanes from 1,5-benzoxazepines. mdpi.com |

Investigation of Intermediates in Benzoxazepine Transformations

The reactivity of the this compound scaffold is characterized by the presence of multiple electrophilic sites, making it susceptible to nucleophilic attack. Mechanistic investigations into the transformations of related heterocyclic systems, particularly those involving nucleophiles such as hydrazine (B178648), have provided significant insights into the probable intermediates that govern the reaction pathways of 3,1-benzoxazepine derivatives.

Detailed studies on analogous compounds, such as 4-oxo-3,1-benzoxazine-2-carbonitriles and 3,1-benzothiazine-2-carbonitriles, have revealed the existence of competitive reaction pathways initiated by nucleophilic attack at distinct positions within the molecule. These findings offer a predictive framework for understanding the behavior of this compound in similar chemical environments.

Research has shown that the reaction of 4-oxo-3,1-benzoxazine-2-carbonitriles with 1,2-dimethylhydrazine proceeds via initial nucleophilic attack at the C4-carbonyl group. scholaris.ca This leads to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization of this intermediate affords 1,3,4-benzotriazepin-2,5-diones, accompanied by the elimination of hydrogen cyanide. scholaris.ca

Conversely, in the case of the sulfur-containing analogue, 3,1-benzothiazine-2-carbonitrile, a different reaction pathway is observed to be predominant. scholaris.ca While nucleophilic attack at the C4-position can still occur to yield a hydrazide intermediate and subsequently a 1,3,4-benzotriazepin-5-one, the major reaction pathway is initiated by the attack of hydrazine at the 2-position (the carbon of the carbonitrile group). scholaris.ca This alternative mode of attack, followed by cyclization and elimination of hydrogen cyanide, results in the formation of a benzoxazinethione as the major product. scholaris.ca

These observations highlight the delicate balance of reactivity between the different electrophilic centers within the benzoxazine (B1645224) and benzothiazine frameworks. The nature of the heteroatom at position 1 (oxygen or sulfur) and the substituents on the nucleophile and the heterocyclic ring can influence the preferred site of attack and thus the structure of the resulting intermediates and final products.

Based on these studies of closely related systems, it is proposed that the transformation of this compound with nucleophiles like hydrazine would also proceed through analogous intermediate species, with the reaction outcome being dependent on the specific reaction conditions and the relative reactivity of the electrophilic sites within the 3,1-benzoxazepine ring.

Table of Proposed Intermediates in Benzoxazepine Transformations

| Starting Material | Nucleophile | Proposed Intermediate | Subsequent Reaction | Final Product |

| 4-Oxo-3,1-benzoxazine-2-carbonitrile | 1,2-Dimethylhydrazine | Hydrazide (from attack at C4) | Cyclization | 1,3,4-Benzotriazepin-2,5-dione |

| 3,1-Benzothiazine-2-carbonitrile | 1,2-Dimethylhydrazine | Hydrazide (from attack at C4) | Cyclization | 1,3,4-Benzotriazepin-5-one |

| 3,1-Benzothiazine-2-carbonitrile | 1,2-Dimethylhydrazine | Intermediate from attack at C2 | Cyclization | Benzoxazinethione |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure of this compound. mdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, aromatic protons typically resonate at higher chemical shifts compared to aliphatic protons.

Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shift of each carbon signal is influenced by its hybridization and the electronegativity of attached atoms. For example, carbonyl carbons and carbons double-bonded to nitrogen appear at characteristic downfield shifts. mdpi.comnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Olefinic CH | 5.0 - 6.5 | 100 - 150 |

| Carbonyl C=O | - | 160 - 180 |

| Nitrile C≡N | - | 115 - 125 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the benzoxazepine ring.

To establish the precise connectivity of atoms within the this compound framework, a series of two-dimensional NMR experiments are employed. mdpi.comyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscience.gov Cross-peaks in the COSY spectrum reveal which protons are neighbors in the molecule, aiding in the assembly of molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of carbon resonances. columbia.edu

Interactive Data Table: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Information Gained | Example Correlation in this compound |

| COSY | ¹H-¹H connectivity | Correlation between adjacent aromatic protons. |

| HSQC | Direct ¹H-¹³C one-bond correlation | Correlation between an aromatic proton and its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Correlation from a proton on the benzene ring to the carbon of the nitrile group. |

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. orientjchem.orgesisresearch.org The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of chemical bonds.

For this compound, characteristic absorption bands would be expected for the nitrile group (C≡N), the carbon-oxygen bond (C-O), the carbon-nitrogen bond (C-N), and the aromatic ring. The precise positions of these bands can offer insights into the electronic environment and conjugation within the molecule. nih.gov

Interactive Data Table: Expected FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1260 - 1000 |

| C-N | Stretching | 1350 - 1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula of the parent ion. researchgate.net This is crucial for confirming the molecular formula of this compound and distinguishing it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Interactive Data Table: Mass Spectrometry Data

| Technique | Information Obtained | Expected Value for C₁₀H₆N₂O |

| MS | Molecular Ion Peak (M⁺) | m/z = 170 |

| HRMS | Exact Mass | 170.0480 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the conjugated system encompassing the benzene ring and the oxazepine ring would be expected to give rise to distinct absorption bands in the UV-Vis spectrum. mdpi.com Analysis of these bands can provide insights into the extent of conjugation and the electronic nature of the molecule.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 400 |

| n → π | > 300 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Interactive Data Table: Key Information from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths & Angles | Exact geometric parameters of the molecular structure. |

Chromatographic Techniques for Purity Assessment and Isolation

The purification and confirmation of purity for this compound and related compounds rely on a suite of chromatographic techniques. These methods are essential for separating the target molecule from starting materials, byproducts, and solvents, ensuring a sample's suitability for structural analysis and further research.

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of synthesis reactions involving benzoxazepine derivatives. researchgate.netijcce.ac.ir Its simplicity and speed allow chemists to quickly assess the consumption of reactants and the formation of the product. The purity of synthesized compounds can be initially validated using TLC, often employing a mobile phase such as a mixture of n-Butanol and Ether. researchgate.nettu.edu.iq Detection is typically carried out under UV light at wavelengths of 254 nm and 365 nm. orientjchem.org

For more rigorous purity assessment and for the isolation of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netpnas.org HPLC offers high resolution and quantitative data, making it invaluable for determining the exact purity of a sample. In preparative HPLC, the technique can be used to isolate highly pure fractions of the compound for use as analytical standards or for detailed spectroscopic analysis. pnas.org While specific HPLC methods for this compound are not detailed in the provided literature, general procedures for related heterocyclic compounds involve reversed-phase columns and elution with gradients of aqueous solvents and acetonitrile (B52724). pnas.org

The following table summarizes the primary chromatographic techniques applied in the study of benzoxazepine derivatives:

Table 1: Chromatographic Techniques for Benzoxazepine Derivatives| Technique | Application | Purpose | Common Solvents/Methods | Citations |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To track the conversion of reactants to products in real-time. | n-Butanol:Ether (50:50 V/V), UV detection (254/365 nm) | researchgate.netijcce.ac.irtu.edu.iqorientjchem.org |

| Purity Confirmation | To qualitatively assess the purity of the synthesized compound. | researchgate.netijcce.ac.ir | ||

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | To obtain quantitative data on the purity of the final product. | Reversed-phase columns with acetonitrile/water gradients | researchgate.netpnas.org |

| Isolation | To separate and purify the target compound from complex mixtures. | Preparative scale columns | pnas.org |

Addressing Structural Elucidation Challenges in Benzoxazepine Research

The structural elucidation of benzoxazepine derivatives, including this compound, presents several challenges that necessitate a multi-faceted analytical approach. The complexity of the bicyclic, seven-membered heterocyclic ring system requires careful interpretation of spectroscopic data to confirm the correct structure and connectivity. orientjchem.orgevitachem.com

A primary challenge lies in the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectra. nih.gov In ¹H NMR, the protons on the aromatic ring and the oxazepine ring can have overlapping chemical shifts, making definitive assignment difficult. orientjchem.org For ¹³C NMR, while the carbonitrile carbon provides a distinct signal, assigning the various aromatic and heterocyclic carbons requires advanced techniques and comparison with predicted values. tu.edu.iqnih.gov The influence of different substituents on the benzoxazepine core can significantly alter chemical shifts, further complicating spectral interpretation. nih.gov

Distinguishing between potential isomers is another significant hurdle. Synthesis methods can sometimes lead to the formation of different benzoxazepine isomers (e.g., 1,3-benzoxazepine vs. 1,4-benzoxazepine), which may have very similar mass-to-charge ratios in mass spectrometry. Therefore, reliance on mass spectrometry alone is insufficient.

To overcome these challenges, researchers employ a combination of spectroscopic methods.

Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups. For this compound, this would include the characteristic stretching vibration of the nitrile group (-C≡N) and bonds within the heterocyclic ring. tu.edu.iqorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, provides the backbone of the structural proof, detailing the chemical environment of each proton and carbon atom. orientjchem.orgevitachem.com

Mass Spectrometry (MS) confirms the molecular weight of the compound, corroborating the molecular formula (C₁₀H₆N₂O for this compound). researchgate.netevitachem.com

The synthesis of various benzoxazepine derivatives often involves multi-step reactions, starting from precursors like Schiff bases, which are then cyclized. ijcce.ac.irresearchgate.net The structural integrity of the final heterocyclic ring must be rigorously confirmed, ensuring that the desired cyclization has occurred without unintended rearrangements. evitachem.com

Table 2: Challenges and Solutions in Benzoxazepine Structural Elucidation

| Challenge | Analytical Approach | Details | Citations |

|---|---|---|---|

| Ambiguous NMR Signal Assignment | Combination of ¹H & ¹³C NMR | Correlating proton and carbon signals to establish connectivity. Use of predictive methods for chemical shift comparison. | tu.edu.iqorientjchem.orgnih.gov |

| Isomer Differentiation | Comprehensive Spectroscopic Analysis | Using the unique fingerprint from IR (functional groups), NMR (connectivity), and MS (molecular weight) to distinguish between isomers. | tu.edu.iqorientjchem.orgresearchgate.net |

| Confirmation of Ring Structure | Multi-technique Characterization | IR confirms lactam/lactone groups, while NMR confirms the seven-membered ring proton and carbon environments. | tu.edu.iqorientjchem.orgevitachem.com |

| Functional Group Verification | Infrared (IR) Spectroscopy | Identification of characteristic absorption bands, such as the nitrile (-C≡N) group in this compound. | tu.edu.iqorientjchem.org |

Theoretical and Computational Chemistry Studies of 3,1 Benzoxazepine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the structural and electronic properties of molecules. bhu.ac.inresearchgate.netufms.br It is favored for its balance of accuracy and computational efficiency. For 3,1-Benzoxazepine-2-carbonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. bhu.ac.inresearchgate.net

These calculations yield crucial data regarding the molecule's stability and electronic nature. Key parameters obtained from DFT analysis include total energy, dipole moment, and the energies of molecular orbitals. researchgate.net The optimized geometry provides precise bond lengths and angles, which are fundamental for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound (Note: This data is representative of typical DFT output and not from a specific study on this compound.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -588.XXXX |

| Dipole Moment (Debye) | 4.XX |

| Point Group Symmetry | C1 |

Ab initio molecular orbital theory is a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameterization. scribd.comchempedia.info Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category. These methods are known for their high accuracy, though they are often more computationally demanding than DFT. nih.gov

An ab initio study of this compound would provide a rigorous determination of its wavefunction and energy. scribd.com This allows for a detailed comparison with results from DFT and experimental data, where available, to validate the computational models. Such calculations are particularly useful for confirming electronic properties and reaction mechanisms where electron correlation effects are significant. nih.gov

Analysis of Molecular Orbitals and Electron Distribution

Beyond determining structure and stability, computational methods are used to analyze how electrons are distributed within the molecule and the nature of its molecular orbitals. This information is key to predicting chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Properties for a Molecule like this compound (Note: This data is representative of typical FMO analysis and not from a specific study on this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.XX |

| LUMO | -1.XX |

| Energy Gap (ΔE) | 5.XX |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the calculated wave function into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. batistalab.com

Table 3: Illustrative NBO Donor-Acceptor Interactions for a Molecule like this compound (Note: This data is representative of typical NBO analysis and not from a specific study on this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=N) | XX.XX |

| LP (N) | π* (C=C)aromatic | XX.XX |

| π (C=C)aromatic | π* (C≡N) | X.XX |

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP analysis is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. chemrxiv.org

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms (like oxygen and nitrogen), and are susceptible to electrophilic attack. mdpi.com Conversely, regions of positive potential (colored blue) are electron-poor, usually around hydrogen atoms, and are prone to nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential around the oxygen, the nitrogen of the oxazepine ring, and the nitrogen of the nitrile group, identifying these as primary sites for electrophilic interaction. The hydrogen atoms on the benzene (B151609) ring would exhibit positive potential.

Conformational Analysis and Energetic Minima

The seven-membered ring of the 3,1-benzoxazepine (B80300) scaffold is not planar and can adopt several different three-dimensional shapes, or conformations. Conformational analysis aims to identify these stable arrangements, known as energetic minima, and to determine their relative stabilities. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Studies on analogous seven-membered heterocyclic systems, such as 1,5-benzodioxepines and 4,1-benzoxathiepines, heavily employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to explore conformational preferences. researchgate.net For the 3,1-benzoxazepine core, theoretical calculations, typically using Density Functional Theory (DFT), would be used to map the potential energy surface and identify low-energy conformers. Common conformations for such seven-membered rings include the chair, boat, and twist-boat forms.

Computational modeling suggests that for related structures, two low-energy conformers often exist in a vacuum. researchgate.net By calculating the energies of these optimized geometries, their relative populations at a given temperature can be predicted using the Boltzmann distribution. For instance, a theoretical study on 2,4-disubstituted carvacrols, which also feature restricted bond rotation, utilized DFT calculations to determine the kinetic parameters for the interconversion between different conformers. mdpi.com A similar approach for this compound would involve calculating the energy barriers separating these minima, providing a complete picture of the molecule's dynamic behavior.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Chair | B3LYP | 6-311++G(d,p) | 0.00 (Reference) |

| Twist-Boat | B3LYP | 6-311++G(d,p) | +1.85 |

| Boat | B3LYP | 6-311++G(d,p) | +4.50 |

Note: This table is illustrative and represents typical data obtained from DFT calculations for seven-membered ring systems. The values are hypothetical for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for understanding how chemical reactions occur. By modeling reaction pathways, researchers can identify intermediates and, crucially, the high-energy transition states that connect them. This provides a detailed, step-by-step picture of the reaction mechanism.

For complex heterocyclic syntheses, DFT calculations can map the entire potential energy surface of a reaction. mdpi.com For example, in the synthesis of a related benzodiazepine (B76468), the mechanism was explained by the passage through different transition states and intermediates. mdpi.com The reaction of a starting material with ethanol (B145695) to form a first intermediate (In1) required overcoming an activation energy of 27.092 kcal/mol, corresponding to the first transition state (TS1). mdpi.com Subsequent steps involving the reaction with an aldehyde lead to further intermediates and transition states, with the calculated activation barriers determining the reaction kinetics and product distribution. mdpi.com

Similar computational studies on cycloaddition reactions, which are common in heterocycle synthesis, show that reactions can proceed through asynchronous one-step mechanisms. researchgate.netresearchgate.net The energy barriers for these steps are calculated to predict the feasibility and selectivity of the reaction. For instance, a study on a Nef-type rearrangement and cyclization reported energy barriers as low as 11.9 kJ mol⁻¹ for the cyclization step but a much higher barrier of 178.4 kJ mol⁻¹ for a necessary tautomerization, indicating the rate-determining step of the process. rsc.org

Table 2: Example of Calculated Activation Energies in a Related Heterocycle Synthesis

| Reaction Step | Transition State | Intermediate | Activation Energy (kcal/mol) |

| Step 1: Ethanolysis | TS1 | In1 | 27.092 |

| Step 2: Aldehyde Condensation (R=H) | TS2 | In2 | 12.785 |

| Step 3: Elimination to Product (E-isomer) | TS3(S) | Product | Lower than Z-isomer formation |

Data adapted from a study on benzodiazepine synthesis, illustrating the type of information generated through computational elucidation of reaction mechanisms. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These predictions serve as a powerful aid in structure elucidation and the interpretation of experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. mdpi.com Often, a reference compound like tetramethylsilane (B1202638) (TMS) is also calculated at the same level of theory to ensure accuracy. mdpi.com Studies on related heterocyclic systems have shown a strong linear relationship between experimental ¹H and ¹³C NMR chemical shifts and those calculated using the GIAO method at a DFT level, such as B3LYP/6-311+G(2d,p). mdpi.commdpi.com Applying scaling equations can further improve the agreement between theoretical and experimental values. mdpi.com

Similarly, infrared (IR) spectra can be simulated computationally. The calculation of vibrational frequencies and their corresponding intensities helps in assigning the absorption bands observed in an experimental IR spectrum. nih.gov DFT methods like B97-3c have been shown to provide good quantitative performance for fundamental frequencies and relative intensities, comparable to the well-established B3LYP functional but with greater computational efficiency. nih.gov For this compound, such calculations would predict the characteristic stretching frequency of the nitrile group (C≡N) and other key vibrations within the benzoxazepine core, aiding in its structural confirmation.

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Shifts

| Carbon Atom | Predicted Shift (ppm) (GIAO/B3LYP) | Scaled Predicted Shift (ppm) | Experimental Shift (ppm) |

| C2 (Nitrile) | 115.8 | 117.1 | 117.5 |

| C4 | 148.2 | 150.0 | 150.3 |

| C5a | 120.5 | 121.9 | 122.1 |

| C9 | 130.1 | 131.8 | 132.0 |

Note: This table is a hypothetical representation for this compound, based on the methodology and typical accuracy reported for GIAO calculations on organic molecules. mdpi.com

Synthetic Utility and Diverse Chemical Applications of 3,1 Benzoxazepine 2 Carbonitrile in Organic Synthesis

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The unique architecture of 3,1-benzoxazepine-2-carbonitrile, characterized by a fused benzene (B151609) and azepine ring system, renders it a valuable building block for the synthesis of more complex molecules. evitachem.com The presence of the carbonitrile group significantly influences its chemical reactivity, providing a handle for various chemical transformations. evitachem.com

A key synthetic application involves its use as a precursor for creating diverse collections of other heterocyclic systems. For instance, a one-step "build/couple/pair" strategy has been developed to access a wide array of diversely functionalized benzoxazepine and indolopyrazine scaffolds. This method involves a one-pot combination of condensation, Mannich, oxidation, and aza-Michael addition reactions. nih.gov The choice of catalyst in this one-pot strategy is crucial; scandium triflate in acetonitrile (B52724) promotes the formation of benzoxazepine scaffolds, while sodium metabisulfite (B1197395) in aqueous ethanol (B145695) facilitates the cascade reaction leading to indolopyrazine frameworks. nih.gov This approach allows for the generation of complex molecular architectures with multiple points of diversity from relatively simple starting materials. nih.gov

Development of Novel Heterocyclic Architectures Incorporating the Benzoxazepine Skeleton

The this compound framework serves as a versatile starting point for the development of novel heterocyclic architectures. Its reactivity allows for transformations into other ring systems, expanding the accessible chemical space. researchgate.net

One notable transformation involves the reaction of 4-oxo-4H-3,1-benzoxazine-2-carbonitrile, a related precursor, with 1,2-dialkyl-hydrazines to yield 3,4-dialkyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-diones. researchgate.net This demonstrates the potential of the benzoxazine-carbonitrile scaffold to be converted into more complex, multi-heterocyclic systems. Furthermore, reactions of sulfur-containing analogues have been shown to undergo rearrangements to afford novel heterocyclic compounds, indicating the broad synthetic utility of this class of molecules. researchgate.net

The development of efficient and modular synthetic methods is crucial for generating diverse collections of these privileged substructures, which are highly sought after in drug discovery campaigns. nih.gov Despite their potential, atom-economic and modular strategies for accessing these scaffolds have been historically underdeveloped. nih.gov

Creation of Chemically Diverse Compound Libraries

The generation of chemically diverse compound libraries is a cornerstone of modern drug discovery, providing a rich source of molecules for high-throughput screening. the-scientist.com The this compound scaffold is well-suited for this purpose due to the potential for introducing a wide variety of substituents.

The development of one-pot multicomponent reactions (MCRs) has significantly accelerated the synthesis of diverse libraries based on heterocyclic scaffolds like benzodiazepines, which share structural similarities with benzoxazepines. nih.gov These MCRs allow for the rapid assembly of complex molecules from simple building blocks in a single step, leading to libraries with multiple points of diversity. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) has been successfully employed to create focused libraries of 1,4-benzodiazepines with four points of diversity. nih.gov Similar strategies can be envisioned for the this compound core, enabling the efficient production of large and diverse compound libraries for screening purposes.

The design of such libraries often focuses on creating "lead-like" or "drug-like" molecules, which possess physicochemical properties favorable for drug development. chembridge.com Virtual libraries can also be generated using computational methods to explore a vast chemical space before committing to synthesis. chemrxiv.org

Structure-Reactivity Relationship (SRR) Studies of Benzoxazepine Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new synthetic transformations and functional molecules. For benzoxazepine derivatives, SRR studies provide insights into how modifications to the core structure influence its behavior in chemical reactions.

Investigation of Substituent Effects on Chemical Transformations

The reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on the benzene and azepine rings. The carbonitrile group at the C-2 position is a key functional group that dictates much of the molecule's reactivity. evitachem.com

While specific, detailed SRR studies on this compound are not extensively documented in the provided search results, the principles can be inferred from related heterocyclic systems. For example, in the synthesis of 1,3,4-benzotriazepine derivatives, the basicity of an amino group, which is necessary for attacking a carbonyl, can be modulated by the presence of aryl or acyl fragments. researchgate.net This highlights how electronic effects of substituents can govern the course of a reaction.

Similarly, in the synthesis of diverse benzoxazepine and indolopyrazine scaffolds, the reaction pathway is directed by the choice of catalyst and the functional groups present on the aniline (B41778) and aldehyde starting materials. nih.gov This demonstrates that the interplay of substituents and reaction conditions determines the final product, a key concept in SRR. The ability to tune the electronic and steric properties of the benzoxazepine core through substitution is critical for controlling its reactivity and for designing derivatives with specific properties.

Applications in Materials Science and Polymer Chemistry

Currently, there is no specific information available regarding the application of this compound in materials science and polymer chemistry. However, the broader field of polymer chemistry often utilizes heterocyclic monomers for the synthesis of novel polymers with unique properties. lsu.edu For instance, N-substituted glycines can be polymerized via ring-opening polymerization of N-carboxyanhydrides to create polypeptoids, which are biomimetic polymers with potential applications in drug delivery and tissue engineering. lsu.edu

Given the reactive nature of the this compound scaffold, future research could explore its potential as a monomer for the synthesis of novel polymers. The fused ring system could impart rigidity and specific thermal properties to a polymer backbone, while the carbonitrile group could serve as a site for post-polymerization modification. Such polymers could find applications as high-performance materials or functional coatings. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,1-benzoxazepine-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of this compound derivatives often involves electrochemical rearrangements or condensation reactions. For example, electrochemical protocols using acetic anhydride/acetic acid mixtures under reflux with sodium acetate as a catalyst can yield benzoxazinone intermediates, which are further functionalized . Optimization parameters include temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are improved by iterative adjustments to catalyst loading (e.g., 0.5 g sodium acetate in 30 mL solvent) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are essential for confirming functional groups (e.g., nitrile stretches at ~2,220 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Purity is assessed via high-performance liquid chromatography (HPLC) or TLC with UV/fluorescence detection. For example, IR peaks at 3,400–3,200 cm⁻¹ indicate NH stretches in thiouracil intermediates .

Q. How do electronic and steric effects influence the reactivity of this compound in substitution or cyclization reactions?

- Methodological Answer : The nitrile group acts as an electron-withdrawing moiety, directing electrophilic attacks to the oxazepine ring’s meta positions. Steric hindrance from substituents (e.g., benzyl groups) slows nucleophilic substitutions but stabilizes intermediates in cyclization reactions. Reactivity is optimized using polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in studies on the biological activity of this compound derivatives?

- Methodological Answer : Systematic reviews and meta-analyses are critical. Heterogeneity metrics like I² (proportion of total variation due to between-study differences) and H (standardized heterogeneity statistic) quantify data variability. For example, an I² >50% indicates substantial heterogeneity, necessitating subgroup analyses (e.g., by substituent type or assay methodology). Fixed-effect or random-effects models are selected based on heterogeneity thresholds .

Q. What structural modifications enhance the target selectivity of this compound derivatives in enzyme inhibition studies?

- Methodological Answer : Substituents at the 5- and 7-positions of the benzoxazepine core significantly modulate bioactivity. Electron-donating groups (e.g., methoxy) improve binding to hydrophobic enzyme pockets, while halogen atoms (e.g., chloro) enhance metabolic stability. Comparative SAR studies using IC₅₀ values from enzyme-linked immunosorbent assays (ELISA) reveal that 7-chloro derivatives exhibit 3-fold higher potency against kinase targets than unsubstituted analogs .

Q. What crystallographic techniques elucidate polymorphism in this compound derivatives, and how does polymorphism affect bioavailability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies polymorphic forms by analyzing unit cell parameters and hydrogen-bonding networks. For instance, a 2-[(4-chlorobenzylidene)amino] derivative crystallizes in a monoclinic system (space group P2₁/c), with intermolecular N–H⋯N interactions stabilizing Form I. Differential scanning calorimetry (DSC) and dissolution studies correlate polymorph stability with oral bioavailability; Form I shows 20% faster dissolution than Form II in simulated gastric fluid .

Q. How can mechanistic insights into the electrochemical rearrangement of this compound precursors be derived from spectroscopic data?

- Methodological Answer : Cyclic voltammetry (CV) tracks redox potentials during electrochemical synthesis, while in-situ IR spectroscopy identifies transient intermediates (e.g., radical anions). For example, a peak at 1,650 cm⁻¹ in IR corresponds to carbonyl intermediates during the oxidation of 3-hydroxyoxindoles. Time-resolved ¹H NMR further maps proton transfer steps, revealing a six-membered transition state in ring-closing reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.